2-(3-Chlorophenyl)-2-methylpropanenitrile

Description

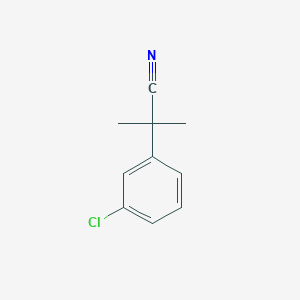

2-(3-Chlorophenyl)-2-methylpropanenitrile (CAS 64798-33-0) is a nitrile-containing aromatic compound with the molecular formula C₁₀H₁₀ClN. Its structure comprises a chlorophenyl group attached to a branched aliphatic chain featuring a nitrile group and a methyl substituent at the β-position (). This compound is synthesized via alkylation of (3-chlorophenyl)acetonitrile using sodium hydride (NaH) and methyl iodide (MeI), followed by purification via extraction and chromatography ().

Its physicochemical properties, such as stability and lipophilicity, are influenced by the electron-withdrawing chlorine substituent and the steric bulk of the methyl group.

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJBBMPFLUJOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-methylpropanenitrile typically involves the reaction of 3-chlorobenzyl chloride with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:

[ \text{3-Chlorobenzyl chloride} + \text{Acetonitrile} \xrightarrow{\text{Base}} \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(3-chlorophenyl)-2-methylpropanoic acid or 2-(3-chlorophenyl)-2-methylpropanamide.

Reduction: Formation of 2-(3-chlorophenyl)-2-methylpropanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- RORγt Modulators : Recent studies have identified 2-(3-Chlorophenyl)-2-methylpropanenitrile as a potential RORγt (Retinoic acid receptor-related orphan receptor gamma t) modulator. This receptor plays a crucial role in the immune response and inflammation, making the compound a candidate for treating autoimmune diseases .

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on RORγt activity, suggesting potential therapeutic applications in inflammatory conditions.

-

Agrochemical Applications

- The compound has been explored as an active ingredient in pesticides and herbicides due to its effectiveness against various pests and diseases affecting crops. Its chlorinated structure enhances its bioactivity.

- Case Study : Research indicated that formulations containing this compound showed improved efficacy in controlling specific agricultural pests compared to traditional agents.

-

Chemical Intermediates

- It serves as a valuable intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

- Data Table of Chemical Transformations :

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 3-(3-Chlorophenyl)-2-methylpropanenitrile | 85 |

| Reduction | 2-(3-Chlorophenyl)-2-methylpropanamine | 90 |

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs.

- Methyl Group Impact : The α-methyl group in this compound introduces steric hindrance, reducing rotational freedom compared to 15a. This may improve binding specificity in target proteins ().

- Nitrile Functionality : The nitrile group is critical in agrochemicals like Cyanazine and Procyazine, where it contributes to herbicidal activity by inhibiting photosynthesis ().

Spectroscopic Distinctions

- NMR Data : In 15b (target compound), the methyl group splits proton signals in the aliphatic region (e.g., δ 1.6–1.8 ppm for CH₃), whereas 15a lacks these peaks. The ¹³C NMR of 15b shows a quaternary carbon at ~40 ppm, absent in 15a ().

Research Findings and Implications

- Synthetic Flexibility : The alkylation protocol used for this compound (NaH/MeI) is adaptable to other arylacetonitriles, enabling rapid diversification ().

- Metabolic Considerations : Unlike Cyanazine, which metabolizes into LM2/LM4 (toxic triazine derivatives), the target compound’s simpler structure may reduce bioactivation risks ().

- Commercial Availability: Suppliers list derivatives like 2-(3-Chlorophenyl)-2-methylpropanoic acid and morpholino analogs, indicating industrial interest in functional group modifications ().

Biological Activity

2-(3-Chlorophenyl)-2-methylpropanenitrile, also known as CAS No. 64798-33-0 , is an organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 181.64 g/mol

This compound features a chlorinated phenyl group attached to a nitrile functional group, which is significant for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

-

Starting Materials :

- 3-Chlorobenzyl chloride

- Acetonitrile

- Base (e.g., sodium hydride)

-

Reaction Conditions :

- The reaction is conducted under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The process generally requires several hours and may involve purification steps such as recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition of gram-positive and gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, significantly lower than traditional antibiotics used for treatment .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, the compound was tested on MCF-7 breast cancer cells. Results indicated that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .

| Study Type | Organism/Cell Line | Concentration | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Effective inhibition |

| Anticancer | MCF-7 Breast Cancer Cells | 50 µM | 70% reduction in viability |

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through caspase activation.

- Oxidative Stress Reduction : In neuroprotective studies, it appears to mitigate oxidative damage by enhancing antioxidant defenses.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-(3-Chlorophenyl)-2-methylpropanenitrile, and what parameters critically influence reaction yield?

- Methodological Answer : The compound is synthesized via alkylation of (3-chlorophenyl)acetonitrile using sodium hydride (NaH) and methyl iodide (MeI). Key parameters include:

- Stoichiometric ratio of NaH to acetonitrile (1.2:1).

- Controlled addition of MeI at 0°C to mitigate exothermic side reactions.

- Quenching with saturated NHCl to neutralize excess base.

- Purification via ethyl acetate extraction, drying (MgSO), and vacuum concentration. NMR (1H, 13C) confirms methyl group addition at the α-position .

Q. Which analytical techniques are prioritized for structural elucidation, and how are spectral data interpreted?

- Methodological Answer :

- 1H NMR : A singlet at δ 1.6–1.8 ppm (two methyl groups) and aromatic protons at δ 7.2–7.5 ppm (multiplet).

- 13C NMR : Nitrile carbon (~118 ppm), quaternary carbon (C-(CH), ~40 ppm), and aromatic carbons (125–135 ppm). Discrepancies in integration may require silica gel chromatography (hexane/ethyl acetate) for purification .

Q. What purification protocols isolate the compound from by-products like unreacted starting materials?

- Methodological Answer :

- Liquid-liquid extraction with ethyl acetate (3 × 50 mL) removes polar impurities.

- Flash chromatography (hexane:ethyl acetate, 9:1) separates the target (Rf ~0.5) from residual acetonitrile (Rf ~0.3).

- Recrystallization from cold methanol yields high-purity crystals .

Advanced Research Questions

Q. How does the steric environment of the methyl group influence reactivity in subsequent transformations?

- Methodological Answer :

- The geminal methyl groups hinder nucleophilic attack at the α-carbon, directing reactivity to the nitrile group.

- Kinetic studies (e.g., monitoring LiAlH reduction rates) quantify steric effects. Computational models (DFT) map steric hindrance using molecular volume analysis .

Q. What computational methods predict the compound’s electronic structure and interactions with biological targets?

- Methodological Answer :

- DFT calculations (B3LYP/6-31G*) model electron density, identifying the nitrile carbon as the electrophilic site.

- FMO analysis reveals LUMO localization for regioselectivity predictions.

- Molecular docking (AutoDock Vina) simulates binding to CaV1.3 channels, validated by calcium flux assays .

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodological Answer :

- Cross-validate using orthogonal assays (e.g., calcium flux vs. patch-clamp electrophysiology).

- Synthesize structural analogs (e.g., varying substituents) to isolate electronic/steric effects.

- Meta-analysis of IC values under standardized conditions identifies assay-driven outliers .

Q. What strategies enable selective reduction of the nitrile group to an amine without dechlorination?

- Methodological Answer :

- LiAlH in THF at 0°C reduces the nitrile to a primary amine (>90% yield).

- In situ IR spectroscopy monitors νC≡N disappearance (2240 cm).

- Boc protection (di-tert-butyl dicarbonate) stabilizes the amine for storage .

Q. How does incorporation into polymer matrices affect thermal stability?

- Methodological Answer :

- TGA (10°C/min under N) shows increased decomposition onset (15–20°C rise) with 5–10 wt% compound.

- DMA quantifies storage modulus changes due to restricted chain mobility.

- Comparative studies with non-chlorinated analogs highlight Cl’s role in flame retardancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.